Journal Name:Journal of Materials Chemistry B
Journal ISSN:2050-750X
IF:7.571
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-b/
Year of Origin:0
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Number of Articles Per Year:754
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OA or Not:Not
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90231E
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Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02497K
The combination of noble metal nanoparticles with metal–organic complexes has attracted great attention for exploring new properties in biomedical application areas. So far, the preparation of noble metal nanoparticle-loaded metal–organic complexes often requires complex processes. Here, a simple coordination–crystallization approach was developed to prepare platinum nanoparticle-anchored metal–organic complexes (Pt-MOCs) by directly mixing disulfiram (DSF), chloroplatinic acid, and a reducing agent. The DSF and Pt ions first coordinate forming metal–organic complex nanospheres and then the Pt nanoparticles crystallized on the surface taking advantage of the coordination rate of the metal ions and organic ligand being greater than the reduction rate of the metal ions. The Pt-MOCs possess uniform and adjustable diameter (240–536 nm), and their surface potentials can also be modulated easily from −22 to +14 mV by adjusting the ratio of DSF and chloroplatinic acid. Phantom experiments show that the Pt-MOC nanospheres significantly improve the efficiency of singlet oxygen production after exposure to ultrasound irradiation. In vitro experiments show that the Pt-MOCs effectively produce reactive oxygen species and exhibit superior cytotoxicity for tumor cells under ultrasound irradiation compared to metal–organic complexes (MOCs) or Pt nanoparticles. Taken together, this work reports a coordination–crystallization approach to synthesize Pt-MOCs, which show excellent sonodynamic therapy for tumors.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D4TB90006E
A graphical abstract is available for this content
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90183A
Correction for ‘Mitochondria-targeting nanozyme alleviating temporomandibular joint pain by inhibiting the TNFα/NF-κB/NEAT1 pathway’ by Qian Bai et al., J. Mater. Chem. B, 2023, https://doi.org/10.1039/d3tb00929g.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB90223D
The Editors-in-Chief for Journal of Materials Chemistry A, B and C look back at the 10th anniversary year and the celebratory activities that took place.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D4TB90005G
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Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02224B
The physicochemical environment at the sites of chronic diabetic wounds is an ideal habitat for bacteria, which exacerbate the deterioration of the microenvironment at the wound sites and consequently delay wound healing. In recent years, photothermal therapy has been considered an ideal non-antibiotic antimicrobial strategy. However, photothermal therapy alone is prone to cause damage to the body tissues. Herein, a (zeolitic imidazolate framework-8) ZIF-8/(mesoporous polydopamine) MPDA@(deoxyribonuclease I) DNase I ternary nanocomposite system was constructed, which exhibited good antimicrobial and antioxidant properties. Specifically, DNase I was first encapsulated into MPDA nanoparticles (NPs) and then coated with ZIF-8, which rapidly degrades in an acidic bacterial environment, triggering the release of antimicrobial Zn2+ and DNase I, thus enabling low-temperature (∼45 °C) PTT antimicrobial therapy. Meanwhile, the NPs can effectively regulate the oxidative stress environment at the trauma site because of the antioxidant effect of MPDA. Moreover, the experimental results of the diabetic wound infection mouse model showed that the prepared NPs could kill bacteria well and accelerate wound healing. Overall, the phototherapy strategy proposed in this study shows great potential in the treatment of chronically infected wounds.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D4TB90004A
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Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D4TB90010C
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Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02335D
During the wound tissue healing process, the relatively weak driving forces of tissue barriers and concentration gradients lead to a slow and inefficient penetration of bioactive substances into the wound area, consequently showing an impact on the effectiveness of deep wound healing. To overcome these challenges, we constructed biocompatible CaO2–Cu2O “micromotors”. These micromotors reacted with the fluids at the wound site, releasing oxygen bubbles and propelling particles deep into the wound tissue. In vitro experimental results revealed that these micromotors not only exhibited antibacterial and hemostatic functions but also facilitated the migration of dermal fibroblasts and vascular endothelial cells, while modulating the inflammatory microenvironment. A methicillin-resistant Staphylococcus aureus infected full-thickness-wound model was created in rats, in which CaO2–Cu2O micromotors markedly expedited the wound healing process. Specifically, CaO2–Cu2O provided a sterile microenvironment for wounds and increased the amounts of M1-type macrophages during infection and inflammation. During the proliferation and remodeling stages, the amount of M1 macrophages gradually decreased, while the amount of M2 macrophages increased, and CaO2–Cu2O did not prolong the inflammatory period. Furthermore, the introduction of a regenerated silk fibroin (RSF) film on the wound surface successfully enhanced the therapeutic effects of CaO2–Cu2O against the infected wound. The combined application of oxygen-producing CaO2–Cu2O micromotors and a RSF film demonstrates significant therapeutic potential and emerges as a promising candidate for the treatment of infected wounds.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01928D
Fluorescence-based bioimaging is an imperative approach with high clinical relevance in healthcare applications and biomedical research. The field of bioimaging plays an indispensable role in gaining insight into the internal architecture of cells/tissues and comprehending the physiological functions associated with biological systems. With the utility of piezoelectric nanomaterials, the bioelectric interface has been significantly investigated, leading to remarkable clinical relevance. Herein, we have developed barium titanate nanoparticle (BT) coated gold nanoclusters (AuNCs) in the presence and absence of an electromagnetic field (EMF). In this work, the effect of low (0.6 G) and high (2.0 G) EMFs on the structural arrangement of these piezoelectric nanocomposites (ABT) has been extensively studied with the help of X-ray diffraction (XRD), high diffraction resolution transmission electron microscopy (HR-TEM) and X-ray photoelectron spectroscopy (XPS). Furthermore, the two derivatives of ABT i.e. 0.6 ABT and 2.0 ABT have been evaluated for electrochemical behavior for their applicability as a candidate for exploring the bioelectric interface. Additionally, ABT, 0.6 ABT, and 2.0 ABT have been explored for cytocompatibility and bioimaging applications. The proposed piezoelectric nanocomposite, as a multifunctional platform, has enormous proficiency in the field of bioimaging and the capability to be utilized across the bioelectric interface.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01984E
The G-quadruplex/heme complexes are special DNA-based artificial metalloenzymes with peroxidase-like activity and are widely used in biosensing and biocatalysis. However, their peroxidase-like activity is not satisfactory. Due to the high programmability and good stability of DNA, DNA as a scaffold material is promising for enhancing the activity of artificial metalloenzymes. In this work, an effective DNA nanotube-based peroxidase was constructed using a self-assembly strategy. To improve the activity of G-quadruplex/heme complexes, a new method for the construction of G-quadruplex/heme complex arrays was proposed in a simple and inexpensive way. By designing the toes of DNA nanotubes as G-quadruplexes, G-quadruplex arrays could be formed on pure DNA nanotubes, and then the G-quadruplex arrays bind to heme to form a nanotube-supported DNAzyme termed as DNTzyme. Agarose gel electrophoresis, circular dichroism, and fluorescence microscopy were used to characterize DNTzyme. What is more, because the loading of DNAzyme on DNA nanotubes can increase their biological stability, a hydrogen peroxide detection sensor was constructed using the enhanced enzymatic activity and excellent stability of DNTzyme. The sensor could accurately and efficiently detect peroxide and show enhanced fluorescence with a detection limit of 49 nM for H2O2 and 1.4 μM for TBHP, and a color development time of about 5 min. This sensor is expected to have applications in bio-detection, biocatalysis, and drug delivery.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB01595E
Poly(lactide-co-glycolide) (PLGA) and calcium sulfate composites are promising biodegradable biomaterials but are still challenging to use in people with high levels of blood glucose or diabetes. To date, the influence of glucose on their degradation has not yet been elucidated and thus calls for more research attention. Herein, a novel calcium sulfate whisker with L-arginine was used to effectively tune its crystal morphology and was employed as a reinforced phase to construct the PLGA-based composite scaffolds (ArgCSH/PLGA) with a sleeve porous structure. ArgCSH/PLGA showed excellent elastic modulus and strength in the compression and bending models. Moreover, an in vitro immersion test showed that ArgCSH/PLGA possessed degradation and redeposition behaviors sensitive to glucose concentration, and the adsorbed Arg played a crucial role in the degradation process. The subsequent cell functional evaluation showed that ArgCSH could effectively protect cells from damage caused by AGEs and promote osteogenic differentiation. The corresponding degradation products of ArgCSH/PLGA displayed the ability to regulate osteoblast bone differentiation and accelerate matrix mineralization. These findings provide new insights into the interaction between biomaterials and the physiological environment, which may be useful in expanding the targeted choice of efficient bone graft biodegradable materials for diabetic osteoporosis.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02016A
Anti-microbial peptides (AMPs) have gained significant attention as potential antimicrobial agents due to their cytocompatibility and reduced drug resistance. However, AMPs often suffer from low stability due to their vulnerable molecular structure. This study presents a one-pot synthesis method for ellagic acid (EA)-based, flower-like AMPs@EAMP particles, combining the antibacterial properties of EA with AMPs. The resulting particles exhibit an enlarged surface area for the adsorption or embedding of AMPs, enhancing their antibacterial efficacy. Furthermore, in vitro evaluations demonstrate excellent biocompatibility and broad-spectrum activity against bacterial strains including both Gram-positive S. epidermidis and Gram-negative E. coli. In vivo studies indicate AMPs@EAMPs' potential to reconstruct the immune barrier, inhibit pathogens, and reduce inflammation, promoting orderly tissue repair. This innovative synthesis strategy provides a straightforward and effective approach for large-scale production of flower-like AMPs@EAMP particles with remarkable antibacterial properties, addressing the challenges associated with MDR infections.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02162A
The exogenous administration of nitric oxide (NO) is considered a potential therapeutic treatment against a great variety of diseases due to its significant role in multiple physiological functions. Due to the gaseous nature, short lifetime and dose- and tissue-dependent activity of this molecule, the development of new administration procedures is required to control the NO delivery in terms of dosage, timing, and location. In this work, we propose a new molecular material based on robust metal–organic polyhedra (MOPs) for controlled NO release. We select dirhodium paddlewheel complex-based cuboctahedral MOPs (RhMOP), in which NO can chemically coordinate to the open-metal sites at the axial sites of dirhodium paddlewheel moieties. We further prepare amorphous coordination polymer particles (CPPs) by connecting RhMOP with bis(imidazole) linkers at the external axial sites. Both molecular MOPs and polymeric CPPs show relevant NO payloads and the release of NO can be triggered by two different stimuli: light and humidity. We show that imidazole ligands coordinating to the external axial sites of the paddlewheel moieties tune the light-triggered NO release property. We further demonstrate that the size and the extrinsic pores of CPPs are important for enhanced NO release.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02346J
The dysfunctions in the mitochondria are associated with various pathological conditions like neurodegeneration, metabolic disorder, and cancer, leading to dysregulated cell death. Here, we have designed and synthesized a julolidine-based molecular rotor (JMT) to target mitochondria with far-red emission accounting for mitochondrial dysfunction. JMT showed viscosity sensitivity with 160-fold enhancement in fluorescence intensity. The origin of the dark state in a lower viscous environment was investigated through density functional calculations. We have employed JMT to monitor mitochondrial dysfunction induced by nystatin using confocal and fluorescence lifetime imaging microscopy. Further, we investigated mitochondrial abnormalities under inflammatory conditions triggered by lipopolysaccharide in live HeLa cells. The cellular uptake mechanisms of JMT were studied using various endocytosis inhibitors. Moreover, we reported tracking small fluorescent molecule switching from mitochondria to the plasma membrane upon introducing mitochondrial depolarizer in cells. On treating the mitochondria potential uncoupler, JMT relocates to the cell membrane and can be utilized for understanding the interplay between mitochondria and cell membranes. Moreover, JMT was applied to stain the RBC plasma membrane isolated from human blood.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02001K
Many recent reports have shown the effects of viscoelasticity of the extracellular matrix on the spreading, migration, proliferation, survival and cell–matrix interaction of mesenchymal stem cells and normal cells. However, the effect of matrix viscoelasticity on the behavior of tumor cells is still in the state of preliminary exploration. To this aim, we prepared a viscoelastic hydrogel matrix with a storage modulus of about 2 kPa and a loss modulus adjustable from 0 to 600 Pa, through adding linear alginate and regulating the compactness of a polyacrylamide covalent network. Overall, the addition of viscous components inhibited the apoptosis of osteosarcoma MG-63 cells, while it promoted their spreading and proliferation and in particular led to a well-developed cytoskeleton organization. However, with the increase of the viscous fraction, this trend was reversed, and the apoptosis of MG-63 cells gradually increased with gradually decreased spreading and proliferation, accompanied by a surprising manner change of the cytoskeleton from fusiform cells dominated by focal adhesion to dendritic cells dominated by pseudopodia. Besides the upregulation of MAPK, Ras, Rap1 and PI3K-Akt pathways commonly involved in mechanotransduction, the upregulation of the Wnt pathway and inhibited endoplasmic reticulum stress-mediated apoptosis were observed for the viscous matrix with a low loss modulus. The high viscosity matrix showed additional involvement of Hippo and NF-kappa B signaling pathways related to the cell–matrix interaction, with downregulation of the endoplasmic reticulum stress pathway and upregulation related to mitochondrial organization. Our study would provide insight into the effect of viscosity on fundamental behaviors of tumor cells and might have important implications in designing antitumor materials.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02146G
The clinical application of regenerated silk fibroin (RSF) films for wound treatment is restricted by its undesirable mechanical properties and lack of antibacterial activity. Herein, different pluronic polymers were introduced to optimize their mechanical properties and the RSF film with 2.5% pluronic F127 (RSFPF127) stood out to address the above issues owing to its satisfactory mechanical properties, hydrophilicity, and transmittance. Diverse antibacterial agents (curcumin, Ag nanoparticles, and antimicrobial peptide KR-12) were separately encapsulated in RSFPF127 to endow it with antibacterial activity. In vitro experiments revealed that the medicated RSFPF127 could persistently release drugs and had desirable bioactivities toward killing bacteria, promoting fibroblast adhesion, and modulating macrophage polarization. In vivo experiments revealed that medicated RSFPF127 not only eradicated methicillin-resistant Staphylococcus aureus in the wound area and inhibited inflammatory responses, but also facilitated angiogenesis and re-epithelialization, regardless of the types of antibacterial agents, thus accelerating the recovery of infected wounds. These results demonstrate that RSFPF127 is an ideal matrix platform to load different types of drugs for application as wound dressings.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02374E
This study delves into investigating alternative methodologies for anti-microbial therapy by focusing on the mechanistic assessment of carbon dots (CDs) synthesized from F. benghalensis L. extracts. These biogenic CDs have shown remarkable broad-spectrum anti-bacterial activity even against multi-drug resistant (MDR) bacterial strains, prompting a deeper examination of their potential as novel anti-microbial agents. The study highlights the significant detrimental impact of CDs on bacterial cells through oxidative damage, which disrupts the delicate balance of ROS control within the cells. Notably, even at low doses, the anti-bacterial activity of CDs against MDR strains of P. aeruginosa and E. cloacae is highly effective, demonstrating their promise as potent antimicrobial agents. The research sheds light on the capacity of CDs to generate ROS, leading to membrane lipid peroxidation, loss of membrane potential, and rupture of bacterial cell membranes, resulting in cytoplasmic leakage. SEM and TEM analysis revealed time-dependent cell surface, morphological, and ultrastructural changes such as elongation of the cells, irregular surface protrusion, cell wall and cell membrane disintegration, internalization, and aggregations of CDs. These mechanisms offer a comprehensive explanation of how CDs exert their anti-bacterial effects. We also determined the status of plasma membrane integrity and evaluated live (viable) and dead cells upon CD exposure by flow cytometry. Furthermore, comet assay, biochemical assays, and SDS PAGE identify DNA damage, carbohydrate and protein leakage, and distinct differences in protein expression, adding another layer of understanding to the mechanisms behind CDs' anti-bacterial activity. These findings pave the way for future research on managing ROS levels and developing CDs with enhanced anti-bacterial properties, presenting a breakthrough in anti-microbial therapy.
Journal of Materials Chemistry B ( IF 7.571 ) Pub Date : , DOI: 10.1039/D3TB02070C
In this study, a rare-earth hybrid luminescent material (lanthanide@COF) was constructed for the detection of a biomarker for anthrax (dipicolinic acid, DPA). JCU-505-COOH was prepared by the hydrolysis of the cyano group in JCU-505 via a post-synthetic modification strategy, then the carboxyl groups in JCU-505-COOH coordinated with Tb3+ ions, similar to pincer vising nut. The prepared Tb3+@JCU-505-COOH exhibited a turn-on response toward DPA, which allowed the lanthanide@COF to serve as a fluorescence sensor with excellent selectivity and high sensitivity (binding constant Ka = 3.66 × 103). The fluorescent probe showed satisfactory performance for the determination of DPA in saliva and urine with a detection limit of 0.6 μM. Moreover, we established a facile point-of-care testing (POCT) using the Tb3+@JCU-505-COOH-based fluorescent test paper together with a smartphone for the initial diagnosis of anthrax. As expected, Tb3+@JCU-505-COOH showed great potential for the rapid screening of anthrax due to low cost, simple operation, and wide applicability.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | MATERIALS SCIENCE, BIOMATERIALS 材料科学:生物材料2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.90 | 71 | Science Citation Index Science Citation Index Expanded | Not |
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